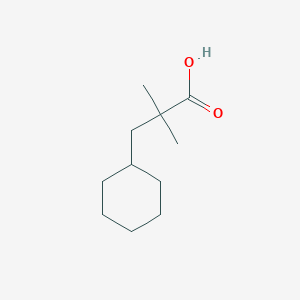

3-cyclohexyl-2,2-dimethylpropanoic acid

Description

3-Cyclohexyl-2,2-dimethylpropanoic acid (IUPAC name: 3-cyclohexyl-2,2-dimethylpropanoic acid) is a branched carboxylic acid featuring a cyclohexyl substituent at the third carbon and two methyl groups at the second carbon. The cyclohexyl group introduces steric bulk and lipophilicity, which may influence solubility, reactivity, and biological activity. Similar compounds, such as 3-hydroxy-2,2-dimethylpropanoic acid and 3-(4-chlorophenyl)-2,2-dimethylpropanoic acid, are frequently used in pharmaceutical synthesis and polymer chemistry .

Properties

IUPAC Name |

3-cyclohexyl-2,2-dimethylpropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20O2/c1-11(2,10(12)13)8-9-6-4-3-5-7-9/h9H,3-8H2,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGOAMBNKYPKWBK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC1CCCCC1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclohexyl-2,2-dimethylpropanoic acid typically involves the alkylation of cyclohexyl derivatives with appropriate reagents. One common method is the reaction of cyclohexylmagnesium bromide with 2,2-dimethylpropanoic acid chloride under anhydrous conditions. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent moisture from interfering with the reaction.

Industrial Production Methods

Industrial production of 3-cyclohexyl-2,2-dimethylpropanoic acid often involves large-scale synthesis using similar alkylation reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations. The product is then purified using techniques like distillation or recrystallization to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

3-Cyclohexyl-2,2-dimethylpropanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.

Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxyl group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.

Major Products Formed

Oxidation: Formation of cyclohexyl ketones or carboxylic acids.

Reduction: Formation of cyclohexyl alcohols.

Substitution: Formation of cyclohexyl derivatives with various functional groups.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Recent studies have identified derivatives of 3-cyclohexyl-2,2-dimethylpropanoic acid as potential inhibitors of histone deacetylases (HDACs), which are important targets in cancer therapy. For instance, the synthesis of various compounds based on this structure has shown promising antiproliferative effects against cancer cell lines such as HCT-116 and HeLa, with IC50 values indicating significant efficacy compared to standard treatments like doxorubicin .

| Compound | Cell Line | IC50 (μM) | Reference |

|---|---|---|---|

| Methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate | HCT-116 | 0.69 | |

| Methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate | HeLa | 11.00 |

Mechanism of Action

The mechanism by which these compounds exert their anticancer effects involves the inhibition of HDAC activity, leading to the induction of apoptosis in cancer cells. Molecular docking studies have further elucidated the binding interactions at the active sites of HDAC enzymes .

Agricultural Applications

Pesticide Development

3-Cyclohexyl-2,2-dimethylpropanoic acid has been investigated as an intermediate in the synthesis of pyrethroid insecticides. These compounds are known for their effectiveness against a wide range of agricultural pests while exhibiting low toxicity to mammals . The synthesis methods involve using this acid as a key building block for more complex pyrethroid structures.

| Application | Type | Toxicity Level |

|---|---|---|

| Pyrethroid Synthesis | Insecticide | Low to Warm-Blooded Animals |

Material Science Applications

Polymer Chemistry

In materials science, derivatives of 3-cyclohexyl-2,2-dimethylpropanoic acid are being explored for their potential use in the formulation of polymers and coatings. Their structural properties allow for modifications that enhance thermal stability and mechanical strength in polymer matrices .

Case Study 1: Antiproliferative Properties

A series of synthesized derivatives based on 3-cyclohexyl-2,2-dimethylpropanoic acid were evaluated for their anticancer properties. The study demonstrated that certain modifications led to compounds with significantly improved inhibitory effects on cancer cell proliferation.

Case Study 2: Agricultural Efficacy

Research conducted on the application of 3-cyclohexyl-2,2-dimethylpropanoic acid in agricultural settings revealed its effectiveness as a precursor for developing environmentally friendly insecticides that maintain efficacy while reducing ecological impact.

Mechanism of Action

The mechanism of action of 3-cyclohexyl-2,2-dimethylpropanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 3-cyclohexyl-2,2-dimethylpropanoic acid with key analogs based on structural features, synthesis routes, physicochemical properties, and applications.

Key Research Findings and Trends

Impact of Substituents on Reactivity and Bioactivity

- Hydroxyl vs. Cyclohexyl Groups: The hydroxyl group in 3-hydroxy-2,2-dimethylpropanoic acid enhances polarity and hydrogen-bonding capacity, making it a versatile intermediate in esterification and amidation reactions (e.g., silyl ether formation in Elironrasib synthesis) .

- Aromatic vs. Aliphatic Substituents: 3-(4-Chlorophenyl)-3-hydroxy-2,2-dimethylpropanoic acid exhibits π-π stacking interactions in enzyme binding (e.g., TRAP1 ATP-binding site), contributing to its anticancer activity . Cyclohexyl or cyclobutyl substituents may instead engage in hydrophobic interactions, altering target selectivity.

Physicochemical and Toxicological Profiles

- Melting Points: Hydroxy-substituted derivatives (e.g., 3-hydroxy-2,2-dimethylpropanoic acid) have lower melting points (96–98°C) compared to aromatic analogs (171–173°C) due to reduced crystallinity .

- Toxicity : Derivatives with chlorophenyl groups may pose higher environmental persistence, whereas aliphatic variants (e.g., cyclohexyl) show lower mutagenic risk based on structural analogs in hazard assessments .

Biological Activity

3-Cyclohexyl-2,2-dimethylpropanoic acid (CDMPA) is a compound of interest due to its potential biological activities, particularly in the fields of cancer research and pharmacology. This article provides an overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

3-Cyclohexyl-2,2-dimethylpropanoic acid is characterized by its cyclohexyl group attached to a propanoic acid backbone with two methyl substituents. This structure contributes to its lipophilicity and potential interactions with biological targets.

Biological Activity Overview

The biological activity of CDMPA has been explored in various studies, particularly focusing on its anticancer properties and inhibition of key enzymes. Below are some key findings:

Anticancer Activity

-

Inhibition of Cancer Cell Proliferation :

- A series of derivatives based on the structure of CDMPA have demonstrated significant antiproliferative effects against various cancer cell lines. For instance, compounds derived from methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate showed IC50 values ranging from 0.12 mg/mL to 0.81 mg/mL against HCT-116 colon cancer cells .

- The most potent compounds (7a & 7g) exhibited an IC50 value of 0.12 mg/mL, indicating strong inhibitory action on cancer cell growth.

-

Mechanism of Action :

- Molecular docking studies suggest that these compounds interact with specific protein targets involved in cell proliferation and apoptosis pathways. The compounds were shown to act as histone deacetylase inhibitors (HDACIs), which are crucial in regulating gene expression related to cancer progression .

Enzyme Inhibition

- Tyrosinase Inhibition :

- Compounds related to CDMPA have also been tested for their ability to inhibit tyrosinase, an enzyme critical in melanin biosynthesis. Some derivatives showed competitive and non-competitive inhibition patterns, with IC50 values significantly lower than that of the standard inhibitor kojic acid . For example:

- Compound 2: IC50 = 5.21 µM

- Compound 3: IC50 = 1.03 µM

- These findings indicate the potential use of CDMPA derivatives in skin-related applications, particularly for conditions like hyperpigmentation.

- Compounds related to CDMPA have also been tested for their ability to inhibit tyrosinase, an enzyme critical in melanin biosynthesis. Some derivatives showed competitive and non-competitive inhibition patterns, with IC50 values significantly lower than that of the standard inhibitor kojic acid . For example:

Table 1: Antiproliferative Activity of CDMPA Derivatives

| Compound | Cell Line | IC50 (mg/mL) | Mechanism |

|---|---|---|---|

| 7a | HCT-116 | 0.12 | HDAC inhibition |

| 7g | HCT-116 | 0.12 | HDAC inhibition |

| Other | Various | 0.12 - 0.81 | HDAC inhibition |

Table 2: Tyrosinase Inhibition Data

| Compound | IC50 (µM) | Type of Inhibition |

|---|---|---|

| Compound 2 | 5.21 | Competitive |

| Compound 3 | 1.03 | Non-competitive |

| Kojic Acid | 25.26 | Standard |

Case Studies

-

Case Study on Anticancer Activity :

A study evaluated the cytotoxic effects of various CDMPA derivatives on HeLa cells and compared their efficacy with doxorubicin, a standard chemotherapy drug. The derivatives exhibited improved selectivity and lower toxicity towards normal cells compared to doxorubicin, indicating their potential as safer alternatives in cancer therapy . -

Case Study on Tyrosinase Inhibition :

In vitro studies demonstrated that certain CDMPA analogs effectively inhibited tyrosinase activity in B16F10 melanoma cells, suggesting their applicability in cosmetic formulations aimed at reducing skin pigmentation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.